

# An In-depth Technical Guide on 3-Bromophenanthrene-9,10-dione

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## Compound of Interest

Compound Name: 3-Bromophenanthrene-9,10-dione

Cat. No.: B181802

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## Abstract

This technical guide provides a comprehensive overview of **3-Bromophenanthrene-9,10-dione**, a vital intermediate in organic synthesis. The document compiles available physicochemical data, outlines a detailed, representative experimental protocol for its synthesis, and presents a conceptual workflow for its preparation and purification. It is important to note that a complete, experimentally determined crystal structure for **3-Bromophenanthrene-9,10-dione** is not publicly available in the searched scientific literature and crystallographic databases. The information presented herein is collated from established chemical databases and generalized synthetic methodologies for related compounds.

## Introduction

**3-Bromophenanthrene-9,10-dione** is a brominated derivative of phenanthrene-9,10-dione, a class of compounds that are of significant interest in medicinal chemistry and materials science. The presence of the bromine atom at the 3-position provides a reactive handle for further functionalization through various cross-coupling reactions, making it a valuable building block for the synthesis of more complex molecules. Phenanthrene-9,10-diones, in general, are known to exhibit a range of biological activities and are key components in the development of novel therapeutics. This guide aims to provide researchers with a detailed summary of the known properties and a practical approach to the synthesis of **3-Bromophenanthrene-9,10-dione**.

## Physicochemical and Computed Properties

While a definitive crystal structure is not available, a substantial amount of physicochemical and computed data has been compiled for **3-Bromophenanthrene-9,10-dione**. This information is crucial for its handling, characterization, and application in synthetic chemistry.

Property	Value	Source
Molecular Formula	C <sub>14</sub> H <sub>7</sub> BrO <sub>2</sub>	PubChem[1]
Molecular Weight	287.11 g/mol	PubChem[1]
CAS Number	13292-05-2	PubChem[1]
Appearance	Light yellow to brown powder or crystals	Benchchem[2]
Melting Point	Approximately 272 °C	Benchchem[2]
IUPAC Name	3-bromophenanthrene-9,10-dione	PubChem[1]
InChI	InChI=1S/C14H7BrO2/c15-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(16)14(11)17/h1-7H	PubChem[1]
InChIKey	OFVPOKPVPJPQAY-UHFFFAOYSA-N	PubChem[1]
SMILES	<chem>C1=CC=C2C(=C1)C3=C(C=C(C(=C3)Br)C(=O)C2=O</chem>	PubChem[1]
Purity (typical)	≥97%	Alfa Chemistry, TCI[3]
Storage Conditions	Desiccated, Room temperature	Alfa Chemistry[3]

## Experimental Protocols

The following is a representative experimental protocol for the synthesis of **3-Bromophenanthrene-9,10-dione**. This procedure is adapted from general and well-established methods for the bromination and subsequent oxidation of phenanthrene

derivatives.[4][5] It should be noted that this is a generalized procedure and may require optimization for specific laboratory conditions.

## Synthesis of 3-Bromophenanthrene

The synthesis of **3-Bromophenanthrene-9,10-dione** typically proceeds through a two-step process: the bromination of phenanthrene followed by the oxidation of the resulting 3-bromophenanthrene.

Materials:

- Phenanthrene
- N-Bromosuccinimide (NBS)
- Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (as a radical initiator)
- Carbon tetrachloride (CCl<sub>4</sub>) or other suitable solvent
- Sodium sulfite solution
- Sodium bicarbonate solution
- Anhydrous magnesium sulfate or sodium sulfate
- Chromium trioxide (CrO<sub>3</sub>)
- Glacial acetic acid
- Water

Procedure:

- Bromination of Phenanthrene:
  - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenanthrene in a suitable solvent such as carbon tetrachloride.

- Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide or AIBN).
- Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature.
- Filter the mixture to remove succinimide.
- Wash the filtrate with a sodium sulfite solution to quench any remaining bromine, followed by a sodium bicarbonate solution and then water.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- The crude 3-bromophenanthrene can be purified by column chromatography on silica gel or by recrystallization.

## Oxidation of 3-Bromophenanthrene to 3-Bromophenanthrene-9,10-dione

Procedure:

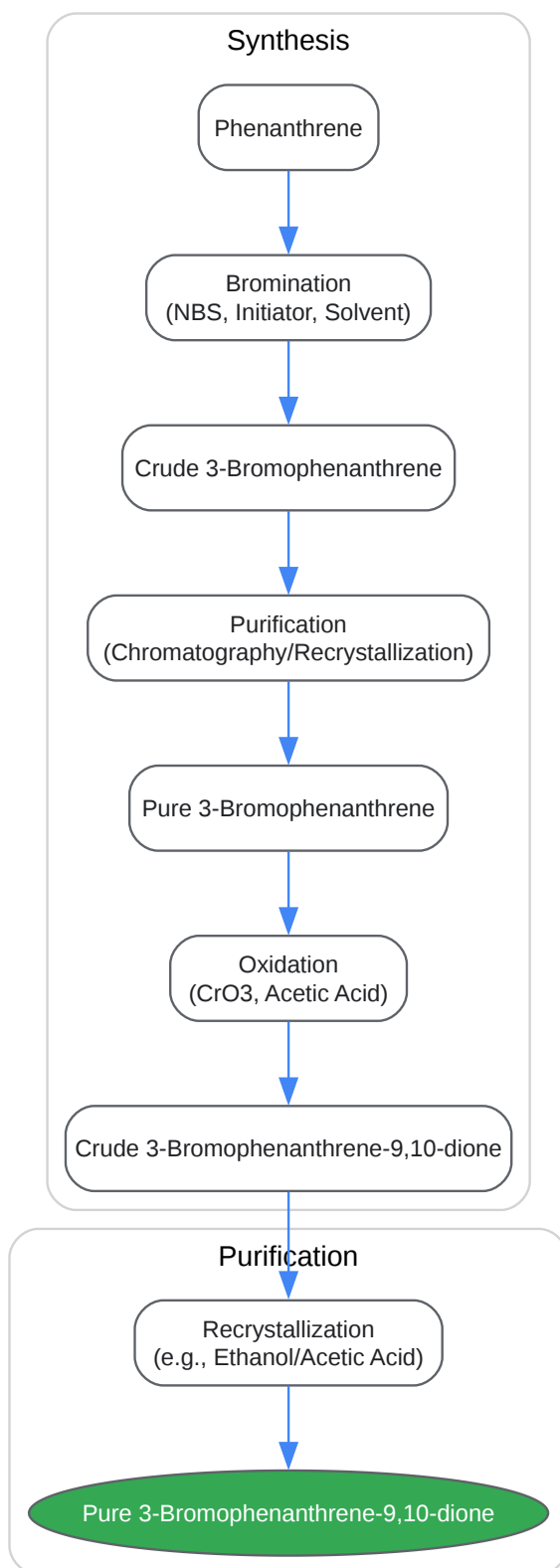
- Dissolve the purified 3-bromophenanthrene in glacial acetic acid in a round-bottom flask.
- Slowly add a solution of chromium trioxide ( $\text{CrO}_3$ ) in a mixture of glacial acetic acid and water to the flask while stirring. Maintain the temperature of the reaction mixture, as the oxidation is exothermic.
- After the addition is complete, continue stirring the mixture at room temperature or with gentle heating for a few hours until the reaction is complete (monitored by TLC).
- Pour the reaction mixture into a large volume of cold water to precipitate the product.
- Collect the precipitate by filtration and wash thoroughly with water to remove any remaining acid and chromium salts.

- The crude **3-Bromophenanthrene-9,10-dione** can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield the final product as a crystalline solid.  
[4]

## Mandatory Visualizations

### Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **3-Bromophenanthrene-9,10-dione**.



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Synthetic and purification workflow for **3-Bromophenanthrene-9,10-dione**.

## Conclusion

**3-Bromophenanthrene-9,10-dione** is a valuable synthetic intermediate with significant potential in the development of new materials and therapeutic agents. While a detailed experimental crystal structure is currently not available in the public domain, this guide provides a comprehensive summary of its known physicochemical properties and a robust, representative protocol for its synthesis. The provided workflow and data will be a valuable resource for researchers working with this compound. Further studies to elucidate its precise three-dimensional structure through single-crystal X-ray diffraction are highly encouraged to fully unlock its potential in rational drug design and materials science.

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